Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Description
Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a metal-organic complex featuring a β-diketonate ligand with extensive fluorination and methyl substitution. The ligand structure includes a central octenone backbone substituted with seven fluorine atoms at positions 6, 7, and 8, two methyl groups at position 2, and a ketone group at position 5. The calcium ion (Ca²⁺) coordinates with the deprotonated enolate oxygen atoms, forming a stable chelate complex. Such fluorinated β-diketonates are prized for their high thermal stability, volatility, and solubility in organic solvents, making them suitable for applications in catalysis, thin-film deposition, and advanced materials synthesis .
Properties
IUPAC Name |
calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXRFZXYYNXEBG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20CaF14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of calcium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (HFOD). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of organic solvents and specific temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving calcium translocation and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in calcium-related disorders.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate involves its ability to chelate calcium ions. This chelation process affects various molecular targets and pathways, including those involved in calcium signaling and transport . The compound’s unique structure allows it to interact with specific proteins and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between the target compound and two analogous complexes:
Impact of Structural Variations
Fluorination and Chain Length: The heptafluoro substitution in the target compound and holmium complex enhances electron-withdrawing effects, increasing Lewis acidity of the metal center compared to the hexafluoro analogue . This improves catalytic activity in reactions requiring strong electrophilic sites.
Metal Ion Effects :
- Calcium (Ca²⁺) : Forms smaller, more ionic complexes with coordination numbers typically ranging from 6–6. The hexafluoro analogue’s dihydrate structure suggests water molecules occupy coordination sites, reducing thermal stability compared to the anhydrous heptafluoro compound .
- Holmium (Ho³⁺) : As a lanthanide, Ho³⁺ adopts higher coordination numbers (e.g., 8–9), accommodating three ligands in a tris-complex. This configuration is ideal for luminescent materials and MRI contrast agents due to f-electron transitions .
Applications: Target Compound: Suited for high-temperature CVD processes due to volatility and stability. Potential use in fluorinated polymer catalysts. Calcium Hexafluoroacetylacetonate: Employed as a precursor for calcium oxide thin films in semiconductors . Holmium Complex: Utilized in optical materials and biomedical imaging owing to Ho³⁺’s magnetic and luminescent properties .
Research Findings and Trends
- Thermal Behavior: Fluorinated β-diketonates exhibit superior thermal stability over non-fluorinated analogues. The heptafluoro ligand’s stability exceeds that of the hexafluoro variant, as observed in differential scanning calorimetry (DSC) studies .
- Solubility Trends : Increased fluorination correlates with enhanced solubility in fluorinated solvents (e.g., hexafluorobenzene), critical for homogeneous catalysis .
- Coordination Flexibility : The target compound’s methyl groups provide steric protection, reducing unwanted side reactions in catalytic cycles compared to less-substituted complexes.
Biological Activity
Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (commonly referred to as Ca(FOD)₂) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Molecular Structure
- Molecular Formula : CHCaFO
- Molecular Weight : 630.43 g/mol
- CAS Number : 36885-29-7
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Melting Point | 189.1 - 193.5 °C |
| Boiling Point | 250 °C |
| Solubility | Not specified |
This compound acts primarily as a calcium ionophore. It facilitates the translocation of calcium ions across biological membranes, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity .
Research indicates that this compound can synergistically enhance calcium transport when used in conjunction with other agents like A23187. It is noted that the presence of sodium chloride can inhibit this translocation process .
Potential Therapeutic Applications
- Cardiovascular Health : The modulation of calcium levels can influence heart function and vascular health. Studies have suggested that calcium ionophores may help manage conditions related to calcium homeostasis.
- Neurotransmission : By affecting calcium signaling pathways, this compound may play a role in enhancing synaptic transmission and could be explored for neurological disorders.
- Cancer Research : Some studies have indicated that altering calcium levels can affect cancer cell proliferation and apoptosis. Ca(FOD)₂'s role in these processes is an area of ongoing research.
Case Studies
- Calcium Translocation Studies : In a study published in the European Journal of Biochemistry, researchers demonstrated that Ca(FOD)₂ effectively translocates calcium from an aqueous environment into an organic phase, showcasing its potential as a tool for studying calcium dynamics in cellular systems .
- Synergistic Effects with Other Ionophores : Research has shown that when combined with A23187, Ca(FOD)₂ enhances the efficiency of calcium translocation in model membranes. This finding suggests its potential application in enhancing drug delivery systems that rely on calcium signaling .
- Toxicological Assessments : Toxicity studies have indicated that while Ca(FOD)₂ is not classified as hazardous under GHS guidelines, further research is required to fully understand its long-term effects on biological systems .
Q & A
Q. What are the optimal synthetic conditions for preparing Calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate?
- Methodological Answer : The compound is synthesized via ligand exchange reactions using calcium precursors (e.g., calcium chloride) and the fluorinated β-diketonate ligand. Key parameters include:
- Temperature : Sublimation at 170°C under vacuum (0.1 mmHg) ensures purity .
- Solvent System : Anhydrous organic solvents (e.g., THF or toluene) prevent hydrolysis of fluorinated ligands.
- Ligand-to-Calcium Ratio : A 2:1 molar ratio ensures stoichiometric coordination, confirmed by elemental analysis .
- Table: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 208–210°C | |
| Sublimation Conditions | 170°C at 0.1 mmHg | |
| Decomposition Temperature | >250°C (dec.) |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ICP-MS/ICP-OES : Quantifies calcium content and detects trace metal impurities (detection limit <1 ppb) .
- FTIR Spectroscopy : Identifies ligand coordination via C=O (1630–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- X-ray Diffraction (XRD) : Resolves crystal structure, particularly useful for verifying octahedral coordination geometry .
- Calcium-Specific Tests : Glyoxal-hydroxyaniline assay (red chloroform layer) confirms Ca²⁺ presence .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s thermal stability in chemical vapor deposition (CVD) applications?
- Methodological Answer :
- Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track volatile byproducts (e.g., fluorinated ligands) at 250–300°C .
- CVD Process Optimization : Vary carrier gas flow rates (Ar or N₂) and substrate temperatures (300–500°C) to assess film quality (e.g., CaCO₃ vs. CaF₂ formation) .
- Theoretical Framework : Link decomposition kinetics to ligand dissociation energies using density functional theory (DFT) to predict stability under operational conditions .
Q. How should contradictions in ligand dissociation data from different analytical methods be resolved?
- Methodological Answer :
- Cross-Validation : Compare FTIR (ligand vibrational modes) with NMR (19F/1H shifts) to confirm dissociation trends. For example, discrepancies in fluorine coordination may arise from solvent polarity effects in NMR .
- Error Analysis : Quantify uncertainty in ICP-OES (matrix interference) vs. gravimetric methods (hygroscopicity). Use standard addition curves to improve accuracy .
- Mechanistic Studies : Perform time-resolved spectroscopy to monitor ligand exchange dynamics under thermal stress .
Q. What theoretical frameworks guide research on the compound’s electronic properties for catalysis or materials science?
- Methodological Answer :
- Ligand Field Theory (LFT) : Predicts electronic transitions and redox behavior by modeling fluorinated ligand effects on calcium’s d-orbital splitting .
- Molecular Orbital (MO) Analysis : Explains charge transfer in MOCVD processes, particularly electron-withdrawing effects of heptafluorinated groups .
- Table: Key References for Theoretical Models
| Framework | Application Example | Reference |
|---|---|---|
| DFT Simulations | Ligand dissociation energies | |
| LFT | Optical properties in thin films |
Experimental Design & Reproducibility Challenges
Q. How can researchers ensure reproducibility in synthesizing phase-pure material for device fabrication?
- Methodological Answer :
- Strict Moisture Control : Use gloveboxes or Schlenk lines to prevent hydrolysis of fluorinated ligands .
- Batch Consistency : Implement in-situ monitoring (e.g., Raman spectroscopy) during sublimation to verify purity .
- Interlab Validation : Share protocols for elemental analysis (e.g., calcium content via ICP-OES) to align measurement standards .
Q. What strategies mitigate ligand degradation during high-temperature applications?
- Methodological Answer :
- Ligand Stabilization : Introduce sterically bulky groups (e.g., 2,2-dimethyl substituents) to reduce thermal lability .
- Atmosphere Control : Use inert gas environments (Ar) to minimize oxidative degradation during CVD .
- Additive Screening : Test radical scavengers (e.g., TEMPO) to suppress ligand fragmentation pathways .
Data Interpretation & Contradiction Analysis
Q. Why might X-ray diffraction and spectroscopic data conflict in determining coordination geometry?
- Methodological Answer :
- Sample State Differences : XRD reflects solid-state geometry, while FTIR/NMR data may capture solution-phase dynamics. Compare datasets under identical conditions (e.g., solvothermal XRD) .
- Disorder in Crystal Lattices : Use Rietveld refinement to distinguish static vs. dynamic disorder in XRD patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
